molecular formula C18H13F2N5O4S B2606396 N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888429-52-5

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No. B2606396
CAS RN: 888429-52-5
M. Wt: 433.39
InChI Key: AUDGCXCAFSOXOB-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that includes many biological molecules, such as the nucleotides cytosine, thymine, and uracil. The presence of the nitrobenzyl group and the difluorobenzamide group suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring, a nitrobenzyl group, and a difluorobenzamide group. These functional groups could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The nitro group could be reduced to an amino group, and the thiol group could react with electrophiles. The amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the nitro, amide, and thiol groups could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Bioactivation and DNA Interaction

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide, due to its complex structure, is likely involved in specific biochemical pathways similar to those of related compounds, although direct studies on this exact molecule may not be widely documented. However, examining the research on structurally related compounds offers insights into potential scientific applications, especially concerning bioactivation mechanisms and interactions with DNA.

  • Bioactivation and DNA-DNA Interstrand Crosslinking : Compounds with nitrobenzyl motifs, similar to the described molecule, are activated by bioreductive enzymes, transforming into reactive species that can form DNA-DNA interstrand crosslinks, crucial for their cytotoxicity against cancer cells. For instance, bioactivation of CB 1954 by reductive enzymes generates a hydroxylamine derivative, significantly enhancing its cytotoxicity by facilitating DNA crosslinking. This process underlines the potential application of such compounds in targeted cancer therapies, leveraging their ability to damage DNA selectively in tumor cells (Knox et al., 1991).

  • Enzymatic Reduction and Antitumor Activity : The enzymatic reduction, particularly by nitroreductase enzymes, activates nitrobenzamide compounds like CB 1954 into cytotoxic agents, highlighting a therapeutic avenue where these compounds are utilized as prodrugs in gene-directed enzyme prodrug therapy (GDEPT) against tumors. This enzyme-mediated activation underscores the potential of structurally similar compounds in developing cancer treatments by exploiting tumor-specific enzymes for selective drug activation (Helsby et al., 2004).

Synthetic Pathways and Antibacterial Activity

Explorations into the synthetic pathways and modifications of such compounds have also indicated their versatility in generating derivatives with varied biological activities, including antibacterial properties.

  • Synthetic Derivatives and Biological Evaluation : The development of synthetic derivatives from compounds bearing nitrobenzylthio groups has shown potential in producing entities with significant antibacterial activity. Such research points towards the capacity of these compounds to be tailored for combating microbial infections, further broadening their scientific and therapeutic applications (Ravichandiran et al., 2015).

Future Directions

Future research on this compound could involve studying its synthesis, chemical reactivity, and biological activity. It could also involve modifying its structure to enhance its properties or develop new compounds with similar structures .

properties

IUPAC Name

N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5O4S/c19-12-6-3-10(7-13(12)20)16(26)22-14-15(21)23-18(24-17(14)27)30-8-9-1-4-11(5-2-9)25(28)29/h1-7H,8H2,(H,22,26)(H3,21,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDGCXCAFSOXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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